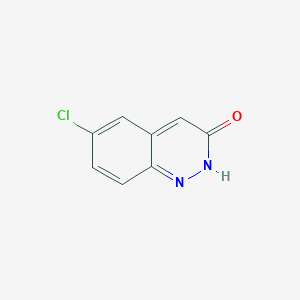
6-Chloro-2H-cinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2H-cinnolin-3-one is a heterocyclic compound with the molecular formula C₈H₅ClN₂O. It is a derivative of cinnoline, a bicyclic structure that contains a benzene ring fused to a diazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-cinnolin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2H-cinnolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups attached to the cinnoline ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2H-cinnolin-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2H-cinnolin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnoline: The parent compound of 6-Chloro-2H-cinnolin-3-one, which lacks the chlorine substituent.
Quinoline and Isoquinoline: These are isosteric relatives with similar bicyclic structures but different nitrogen atom positions.
Phthalazine: An isomeric compound with a similar structure but different nitrogen atom positions.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potential as a pharmaceutical agent by improving its interaction with biological targets and increasing its stability .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
6-chloro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-8(12)11-10-7/h1-4H,(H,11,12) |
InChI-Schlüssel |
KLAAREXOURSRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=O)C=C2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)

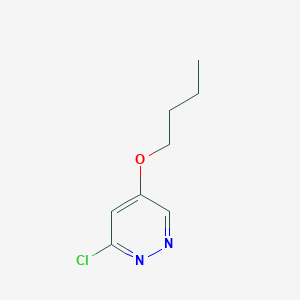


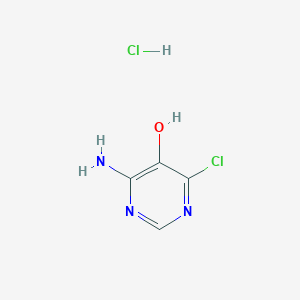
![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)
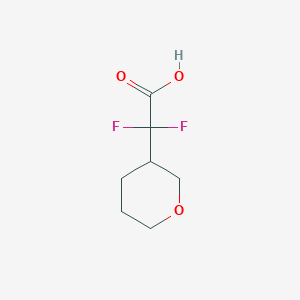
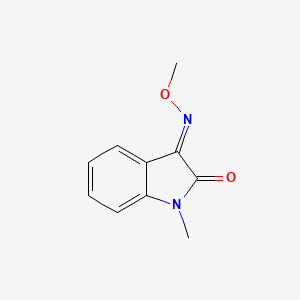
![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

